![molecular formula C21H18N4O2 B2887464 1-(2-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941953-74-8](/img/structure/B2887464.png)

1-(2-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

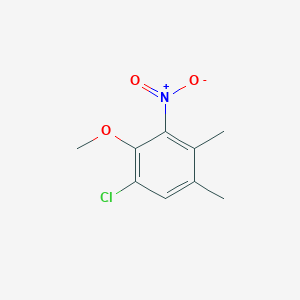

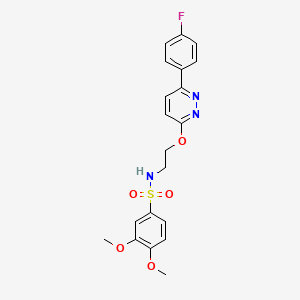

1-(2-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.

BenchChem offers high-quality 1-(2-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Techniques

A range of pyrido[3,2-d]pyrimidine derivatives have been synthesized using different methods. For instance, some derivatives are synthesized by cyclization of trifluoroacetoacetate ethyl with substituted-urea, revealing the versatility and adaptability of synthetic strategies for these compounds. The structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones results in significant variation in their biopharmaceutical properties, highlighting the impact of structural modifications on their physical and chemical characteristics (Jatczak et al., 2014).

Chemical Structure and Properties

Detailed structural analysis through spectral techniques such as NMR and X-ray diffraction has been conducted to ascertain the chemical structures of these compounds. For example, novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been efficiently synthesized, with their structures confirmed by spectral techniques and computational exploration, emphasizing the importance of structural elucidation in understanding the properties and potential applications of these compounds (Ashraf et al., 2019).

Potential Applications

- Antimicrobial and Antitumor Activities: Pyrido[3,2-d]pyrimidine derivatives exhibit a range of biological activities, including antimicrobial and antitumor effects. Synthesis and preliminary antimicrobial activity studies of new Schiff bases of pyrido[1,2-a] pyrimidine derivatives with certain amino acids have been conducted, demonstrating potential in the field of antibacterial and antitumor agents (Alwan et al., 2014). Another study focused on the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting its potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against certain cancer models, indicating its potential as an antitumor agent (Grivsky et al., 1980).

Mecanismo De Acción

Mode of Action

It is believed to interact with its targets in a way that affects the action of various cell types and mediators of inflammation . .

Biochemical Pathways

Given its potential anti-inflammatory effects, it may influence pathways related to inflammation and immune response

Pharmacokinetics

The pharmacokinetics of F2437-0371 have been studied in healthy male volunteers . The compound was found to be generally safe and well-tolerated up to 1200 mg BID for 7 days . F2437-0371 was absorbed rapidly within 2 hours after administration, and its accumulation observed on day 7 ranged between 1.10- and 1.46-fold . The elimination half-life was 1.64 - 1.94 hours, which remained unchanged across all doses . The percentage of the dose excreted via the urine ranged from 7.84% to 8.95% . These pharmacokinetic properties influence the compound’s bioavailability and therapeutic efficacy.

Result of Action

Given its potential anti-inflammatory effects, it may reduce inflammation and modulate immune response . .

Propiedades

IUPAC Name |

1-[(2-methylphenyl)methyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-15-5-2-3-6-17(15)14-24-18-7-4-10-23-19(18)20(26)25(21(24)27)13-16-8-11-22-12-9-16/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYWDEFRJUQFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B2887384.png)

![2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2887392.png)

![2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2887393.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887394.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide](/img/structure/B2887400.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2887402.png)

![6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2887404.png)